2-(3-Chlorobenzyl)-4-[(2,4-dichlorobenzyl)sulfanyl]quinazoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Chlorobenzyl)-4-[(2,4-dichlorobenzyl)sulfanyl]quinazoline (CBQ) is a novel chemical compound with potential applications in a variety of fields, including medicinal chemistry and materials science. CBQ is a member of the quinazoline family and is composed of a 3-chlorobenzyl group and a 2,4-dichlorobenzyl sulfanyl moiety. This compound has been studied for its ability to interact with a variety of biological targets due to its unique structure and properties.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactivity
Research on quinazoline derivatives, including those similar to 2-(3-Chlorobenzyl)-4-[(2,4-dichlorobenzyl)sulfanyl]quinazoline, often focuses on their synthesis and chemical reactivity. For example, studies have detailed the synthesis of phenyl-substituted triazolo-annelated quinazolines, which are constructed from N-cyanoimidocarbonates and substituted hydrazinobenzoic acids. These processes involve thionation or chlorination to produce a variety of derivatives (R. Al-Salahi, 2010).
Antimicrobial Activities
Several studies have evaluated the antimicrobial properties of quinazoline derivatives. For instance, the antimicrobial activity of newly synthesized methylsulfanyl-triazoloquinazoline derivatives has been tested against a range of Gram-positive and Gram-negative bacteria, as well as yeast and fungi, demonstrating promising antibacterial properties (R. Al-Salahi, M. Marzouk, G. Awad, M. Al-Omar, E. Ezzeldin, 2013).
Antitumor Activities
Quinazoline derivatives have been explored for their potential in cancer therapy. Research has shown that certain quinazoline sulfonamides exhibit high affinity for human histamine H4 receptors and display anti-inflammatory activity in animal models of acute inflammation, suggesting their utility in cancer treatment (R. Smits, M. Adami, E. Istyastono, et al., 2010). Additionally, novel dihydronaphthaline and dihydrobenzo[h]quinazoline derivatives have been synthesized and shown to possess antitumor properties in an ascites carcinoma model, further highlighting the therapeutic potential of these compounds (A. Markosyan, K. K. Airapetyan, S. A. Gabrielyan, et al., 2019).
Eigenschaften
IUPAC Name |
2-[(3-chlorophenyl)methyl]-4-[(2,4-dichlorophenyl)methylsulfanyl]quinazoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15Cl3N2S/c23-16-5-3-4-14(10-16)11-21-26-20-7-2-1-6-18(20)22(27-21)28-13-15-8-9-17(24)12-19(15)25/h1-10,12H,11,13H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICHDOKYWLBLITP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC(=N2)CC3=CC(=CC=C3)Cl)SCC4=C(C=C(C=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15Cl3N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Chlorobenzyl)-4-[(2,4-dichlorobenzyl)sulfanyl]quinazoline |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.